Tris(3-aminopropyl)amine

Übersicht

Beschreibung

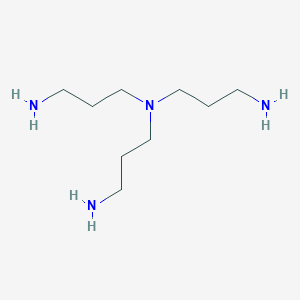

Tris(3-aminopropyl)amine, also known as this compound, is a chemical compound with the molecular formula C9H24N4. It is a tetraamine with three primary amine groups attached to a central nitrogen atom through propyl chains. This compound is widely used in various fields due to its unique chemical properties and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tris(3-aminopropyl)amine can be synthesized through several methods. One common approach involves the reaction of acrylonitrile with ammonia, followed by hydrogenation. The process typically involves the following steps:

Acrylonitrile Reaction: Acrylonitrile is reacted with ammonia to form 3-aminopropionitrile.

Hydrogenation: The 3-aminopropionitrile is then hydrogenated in the presence of a catalyst, such as Raney nickel, to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Tris(3-aminopropyl)amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary and tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halides and sulfonates are typical electrophiles used in substitution reactions.

Major Products:

Oxidation: Amine oxides.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted amines depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Membrane Technology

Overview : TAEA is utilized in the fabrication of nanofiltration membranes, which are crucial for water treatment processes.

Case Study : A study demonstrated the use of TAEA as a monomer in creating positively charged thin-film composite (TFC) membranes. These membranes exhibited high water permeability (10.2 LMH bar) and significant rejection rates for magnesium chloride (92.4%) due to the incorporation of TAEA with piperazine. The dual role of TAEA in enhancing membrane charge and stability was highlighted, making it a promising candidate for efficient water softening applications .

| Membrane Property | Value |

|---|---|

| Water Permeability | 10.2 LMH bar |

| MgCl Rejection | 92.4% |

Anion Recognition

Overview : TAEA-based receptors have been developed for selective anion recognition, which is vital in environmental monitoring and chemical sensing.

Case Study : Research on tripodal receptors incorporating TAEA showed exceptional binding strength towards the azide anion, outperforming other anions like acetate and cyanide. The binding constant was determined to be , showcasing TAEA's effectiveness in anion sensing applications through cooperative hydrogen bonding and π-hole interactions .

| Anion | Binding Strength (M) |

|---|---|

| Azide | |

| Acetate | Lower than azide |

| Cyanide | Lower than azide |

Supramolecular Chemistry

Overview : TAEA serves as a building block for supramolecular architectures due to its ability to form stable complexes with various metal ions.

Case Study : The synthesis of macrocyclic compounds containing TAEA has been reported, where these complexes demonstrated significant catalytic activity and DNA binding properties. The structural flexibility provided by TAEA enhances the selectivity and efficiency of these compounds in catalysis .

Catalysis

Overview : TAEA is employed as a ligand in metal complexes for catalytic applications, particularly in nitrogen fixation processes.

Case Study : Complexes formed with TAEA ligands have shown promising results in catalyzing dinitrogen fixation reactions. The unique structural properties of TAEA allow for effective coordination with transition metals, facilitating catalytic processes that are essential for sustainable chemical synthesis .

Pharmaceutical Applications

Overview : The potential of TAEA derivatives as pharmacologically active compounds has been explored.

Case Study : Derivatives of TAEA have been synthesized and evaluated for their biological activity, including antibacterial properties and enzyme inhibition capabilities. For instance, certain acyl/aryl thiourea derivatives derived from TAEA demonstrated enhanced inhibition against calf intestinal alkaline phosphatase compared to standard inhibitors .

Wirkmechanismus

The mechanism of action of tris(3-aminopropyl)amine involves its ability to form stable complexes with various metal ions and organic molecules. The primary amine groups can participate in hydrogen bonding and coordinate with metal centers, making it a versatile ligand. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Vergleich Mit ähnlichen Verbindungen

Tris(2-aminoethyl)amine: Similar structure but with ethyl chains instead of propyl chains.

Diethylenetriamine: Contains two ethylene groups and three amine groups.

Triethylenetetramine: Contains three ethylene groups and four amine groups.

Uniqueness: Tris(3-aminopropyl)amine is unique due to its propyl chains, which provide greater flexibility and spacing between the amine groups compared to its ethyl analogs. This structural difference can influence its reactivity and binding properties, making it suitable for specific applications where other similar compounds may not be as effective.

Biologische Aktivität

Tris(3-aminopropyl)amine (TAPA) is a branched amine compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and materials science. This article synthesizes findings from various studies to present a comprehensive overview of TAPA's biological activity, including its synthesis, interactions with anions, and potential therapeutic applications.

1. Chemical Structure and Properties

TAPA is characterized by its tripodal structure, featuring three 3-aminopropyl groups attached to a central nitrogen atom. This configuration imparts unique properties that enable TAPA to act as a receptor for various anions and facilitate interactions with biological molecules.

2. Synthesis of TAPA Derivatives

The synthesis of TAPA derivatives has been explored to enhance their biological activity. For instance, modifications involving urea and thiourea linkages have been studied for their anion binding capabilities. The structural variations significantly influence the binding affinity and selectivity for different anions, which are crucial for applications in sensor technology and drug delivery systems .

3.1 Antiviral Activity

Research has indicated that certain derivatives of TAPA exhibit antiviral properties, particularly against herpes simplex virus type 1 (HSV-1). For example, one study reported that specific TAPA-related compounds demonstrated notable anti-HSV-1 activity with effective concentrations (EC50) around 16.7 µM while maintaining low cytotoxicity (CC50 > 200 µM) . However, other derivatives did not show significant antiviral activity, suggesting that structural features play a critical role in determining efficacy .

3.2 Anion Binding Studies

TAPA has been extensively studied for its ability to bind anions through hydrogen bonding interactions. A notable study demonstrated that TAPA-based receptors showed selective binding towards azide ions with a high association constant of , indicating strong interaction capabilities . This selectivity is attributed to the cooperative effects of hydrogen bonding and π-π interactions within the tripodal structure .

3.3 Antimalarial Potential

Recent investigations into TAPA derivatives have also identified potential antimalarial activity. Compounds derived from TAPA were synthesized and evaluated for their efficacy against malaria parasites, showcasing promising results that warrant further exploration .

4. Case Studies and Research Findings

Several case studies highlight the biological activity of TAPA:

5. Conclusion

This compound exhibits significant biological activity through its structural versatility and ability to interact with various biological targets. Its derivatives show promise in antiviral applications, anion sensing, and potential antimalarial effects. Continued research into the modifications of TAPA could lead to the development of novel therapeutic agents and sensors.

Eigenschaften

IUPAC Name |

N',N'-bis(3-aminopropyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24N4/c10-4-1-7-13(8-2-5-11)9-3-6-12/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXSDTGNCZVWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CN(CCCN)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338164 | |

| Record name | Tris(3-aminopropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4963-47-7 | |

| Record name | Tris(3-aminopropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(3-aminopropyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.